Scientific Field: Material Science
Summary of Application: 1,3-Dichlorotetramethyldisiloxane is used to create extremely thin and transparent oil and water repellent coating of silicone on smooth surfaces.
Results or Outcomes: The result is a surface that is resistant to oil and water.
Scientific Field: Chemistry
Summary of Application: 1,3-Dichlorotetramethyldisiloxane is used as a chemical additive
Results or Outcomes: The outcomes depend on the specific reaction, but the addition of 1,3-Dichlorotetramethyldisiloxane can influence the course of the reaction
Scientific Field: Polymer Chemistry
Summary of Application: 1,3-Dichlorotetramethyldisiloxane is used to prepare a silicon-based fluorene polymer.
Methods of Application: The compound is reacted with a dibromofluorene derived Grignard reagent.
Results or Outcomes: The result is a silicon-based fluorene polymer.
Scientific Field: Organic Chemistry
Summary of Application: 1,3-Dichlorotetramethyldisiloxane is used to produce 1,1,3,3-tetramethyl-disiloxane-1,3-diol
Results or Outcomes: The result is the production of 1,1,3,3-tetramethyl-disiloxane-1,3-diol
Scientific Field: Pharmaceutical Chemistry
Summary of Application: 1,3-Dichlorotetramethyldisiloxane is used as an intermediate in the synthesis of pharmaceuticals
Results or Outcomes: The outcomes depend on the specific synthesis, but the use of 1,3-Dichlorotetramethyldisiloxane can facilitate the production of various pharmaceutical compounds
1,3-Dichlorotetramethyldisiloxane is a chemical compound with the molecular formula and a molecular weight of approximately 203.22 g/mol. It is categorized as a disiloxane, characterized by its two silicon atoms connected by oxygen atoms, with various organic groups attached. The compound is also known by several other names, including 1,3-Dichloro-1,1,3,3-tetramethyl disiloxane and Sym-dichlorotetramethyldisiloxane . Its structure consists of two silicon atoms each bonded to two methyl groups and one chlorine atom on one of the silicon atoms.
Physical Properties:
1,3-DClTMDS is classified as a corrosive and irritating compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. The presence of chlorine makes it a potential lachrymator (tear inducer).
Several methods exist for synthesizing 1,3-Dichlorotetramethyldisiloxane:
1,3-Dichlorotetramethyldisiloxane has a variety of applications across different fields:
Interaction studies involving 1,3-Dichlorotetramethyldisiloxane primarily focus on its reactivity with other chemical species. Its ability to form bonds with various nucleophiles makes it a versatile compound in organic synthesis. Research indicates that its derivatives can interact with biological molecules, potentially impacting their functionality or stability .
1,3-Dichlorotetramethyldisiloxane shares similarities with several related compounds in the siloxane family. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetramethyldisiloxane | Lacks chlorine substituents | |
Trichlorosilane | Contains three chlorine atoms | |
Dimethylsilicone | Commonly used in cosmetics and lubricants | |
Dichloro(dimethyl)silane | Similar structure but fewer methyl groups |
Uniqueness of 1,3-Dichlorotetramethyldisiloxane:
This compound is unique due to its dual chlorine substituents on the silicon atoms while retaining two methyl groups on each silicon atom. This configuration allows for specific reactivity patterns not observed in other silanes or siloxanes.
Flammable;Corrosive